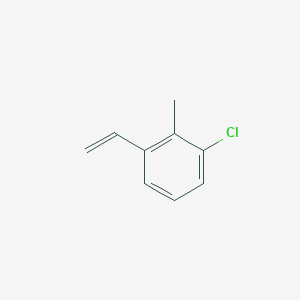
3-Chloro-2-methylstyrene
概要
説明
3-Chloro-2-methylstyrene: is an organic compound with the molecular formula C9H9Cl . It is a derivative of styrene, where a chlorine atom is substituted at the third position and a methyl group at the second position of the benzene ring. This compound is known for its versatile physical and chemical properties, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylstyrene can be synthesized through several methods. One common approach involves the chlorination of 2-methylstyrene . This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids (e.g., aluminum chloride) are used to facilitate the chlorination reaction. The reaction is conducted in a solvent like dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 3-Chloro-2-methylstyrene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products:
Nucleophilic Substitution: Products include 2-methylphenol or 2-methylthiophenol.
Oxidation: Products include 3-chloro-2-methylbenzoic acid or 3-chloro-2-methylbenzaldehyde.
Polymerization: Polymers with varying molecular weights and properties.
科学的研究の応用
3-Chloro-2-methylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of 3-chloro-2-methylstyrene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. Additionally, the methyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
類似化合物との比較
2-Chlorostyrene: Similar structure but with the chlorine atom at the second position.
4-Chlorostyrene: Chlorine atom at the fourth position.
2-Methylstyrene: Lacks the chlorine substituent.
Comparison:
Reactivity: 3-Chloro-2-methylstyrene is more reactive towards nucleophiles compared to 2-methylstyrene due to the electron-withdrawing effect of the chlorine atom.
Applications: While 2-chlorostyrene and 4-chlorostyrene are used in polymer synthesis, this compound offers unique properties due to the combined effects of the chlorine and methyl groups, making it suitable for specialized applications
特性
IUPAC Name |
1-chloro-3-ethenyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPOVBPQYZKVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














